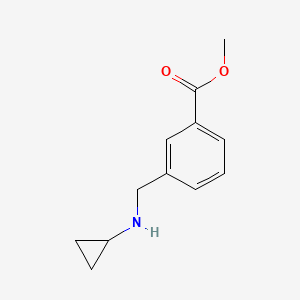

3-Cyclopropylaminomethyl-benzoic acid methyl ester

Description

Properties

IUPAC Name |

methyl 3-[(cyclopropylamino)methyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)10-4-2-3-9(7-10)8-13-11-5-6-11/h2-4,7,11,13H,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJIMHAXRMYRDGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)CNC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 3-((cyclopropylamino)methyl)benzoate chemical structure

An In-Depth Technical Guide to Methyl 3-((cyclopropylamino)methyl)benzoate

Introduction

Methyl 3-((cyclopropylamino)methyl)benzoate is a multifaceted organic compound that stands at the intersection of several key chemical classes: it is a benzoate ester, a secondary amine, and a cyclopropyl-containing molecule. While not a widely commercialized chemical, its structure is of significant interest to researchers in medicinal chemistry and drug development. The incorporation of a cyclopropylamine moiety is a well-established strategy in the design of bioactive molecules, particularly enzyme inhibitors.[1][2] This guide provides a comprehensive technical overview of its chemical structure, a robust and logical synthetic pathway, detailed spectroscopic characterization, and a discussion of its potential applications grounded in the established significance of its core functional groups.

Chemical Identity and Physicochemical Properties

The structure of Methyl 3-((cyclopropylamino)methyl)benzoate is defined by a central benzene ring substituted at the 1-position with a methyl ester group and at the 3-position with a (cyclopropylamino)methyl group.

Figure 1. Chemical Structure of Methyl 3-((cyclopropylamino)methyl)benzoate

Figure 1. Chemical Structure of Methyl 3-((cyclopropylamino)methyl)benzoate

| Property | Predicted Value / Description | Source |

| IUPAC Name | Methyl 3-((cyclopropylamino)methyl)benzoate | - |

| Molecular Formula | C₁₂H₁₅NO₂ | - |

| Molecular Weight | 205.25 g/mol | - |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid at room temperature. | [4] |

| Boiling Point | Estimated >250 °C (Decomposition may occur) | [3] |

| Melting Point | Not established; likely a low-melting solid. | - |

| Solubility | Poorly soluble in water; soluble in organic solvents such as ethanol, methanol, and dichloromethane. | [4] |

| logP (o/w) | ~2.5 - 3.5 (Predicted) | - |

| pKa (Conjugate Acid) | ~9-10 (Predicted for the secondary amine) | [3][5] |

Synthesis and Mechanism: Reductive Amination

The most direct and efficient synthetic route to Methyl 3-((cyclopropylamino)methyl)benzoate is via the reductive amination of Methyl 3-formylbenzoate with cyclopropylamine. This one-pot reaction is a cornerstone of modern amine synthesis due to its high yield, operational simplicity, and the use of mild reducing agents that tolerate a wide range of functional groups, including the ester moiety present in the starting material.[6][7][8]

The reaction proceeds in two main steps:

-

Imine Formation : The primary amine (cyclopropylamine) reacts with the aldehyde (methyl 3-formylbenzoate) under weakly acidic conditions to form a hemiaminal intermediate, which then dehydrates to form a Schiff base (imine).

-

Reduction : A hydride-based reducing agent, chosen for its selectivity, reduces the imine C=N bond to a C-N single bond, yielding the final secondary amine. Sodium triacetoxyborohydride (STAB) is an ideal reagent for this transformation as it is mild enough not to reduce the starting aldehyde or the product ester, and it is effective under the slightly acidic conditions that favor imine formation.[6]

Reaction Mechanism Diagram

Caption: Mechanism of Reductive Amination.

Experimental Protocol: Synthesis

Objective: To synthesize Methyl 3-((cyclopropylamino)methyl)benzoate.

Materials:

-

Methyl 3-formylbenzoate (1.0 eq)[9]

-

Cyclopropylamine (1.2 eq)[2]

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)[6]

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes (for chromatography)

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add Methyl 3-formylbenzoate (1.0 eq) and anhydrous dichloromethane.

-

Add cyclopropylamine (1.2 eq) followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

-

Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

-

In a separate flask, carefully suspend sodium triacetoxyborohydride (1.5 eq) in a small amount of anhydrous DCM.

-

Slowly add the STAB suspension to the reaction mixture portion-wise over 20-30 minutes, maintaining the temperature below 30 °C.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

Experimental Workflow Diagram

Caption: General workflow for synthesis.

Spectroscopic Characterization

The structural identity and purity of the synthesized compound would be confirmed using a suite of spectroscopic techniques. The predicted data below is based on the analysis of its functional groups and comparison with similar structures.[10][11][12][13]

| Technique | Predicted Data |

| ¹H NMR | δ ~7.9 (m, 1H, Ar-H), δ ~7.4-7.6 (m, 3H, Ar-H), δ ~3.9 (s, 3H, -OCH₃), δ ~3.8 (s, 2H, Ar-CH₂-N), δ ~2.2 (m, 1H, N-CH-cyclopropyl), δ ~1.5-2.0 (br s, 1H, -NH-), δ ~0.4-0.6 (m, 4H, cyclopropyl -CH₂). |

| ¹³C NMR | δ ~166 (C=O), δ ~140 (Ar-C), δ ~130-132 (Ar-CH), δ ~128-129 (Ar-CH), δ ~55 (Ar-CH₂-N), δ ~52 (-OCH₃), δ ~35 (N-CH-cyclopropyl), δ ~8 (cyclopropyl -CH₂). |

| IR (cm⁻¹) | 3300-3350 (N-H stretch, weak), 3000-3100 (Aromatic C-H stretch), 2850-2950 (Aliphatic C-H stretch), ~1720 (C=O ester stretch, strong), ~1600, 1480 (Aromatic C=C stretch), ~1250 (C-O stretch), ~1100 (C-N stretch). |

| Mass Spec (EI) | M⁺ at m/z = 205. Key fragments: m/z = 148 ([M-C₃H₅N]⁺, loss of cyclopropylamine radical), m/z = 118, m/z = 91 (tropylium ion), m/z = 56 ([C₃H₅-NH]⁺). Alpha-cleavage is a dominant fragmentation pathway for amines.[13] |

Potential Applications in Drug Discovery

The structural motif of cyclopropylamine is a privileged pharmacophore in medicinal chemistry. Its inclusion in a molecule can significantly impact pharmacological activity, often by acting as a mechanism-based enzyme inhibitor.[1][14] The strained three-membered ring and the adjacent amine group create a unique electronic and steric profile that can engage with enzyme active sites.

Mechanism-Based Inhibition

Cyclopropylamines are particularly known for their ability to irreversibly inhibit flavin-dependent enzymes like Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1).[15] The mechanism involves the enzyme oxidizing the amine, which triggers the opening of the strained cyclopropyl ring. This process generates a highly reactive species that forms a covalent bond with the enzyme's FAD cofactor, leading to irreversible inactivation.[15]

Caption: Inhibition of MAO by a cyclopropylamine.

Given this established role, Methyl 3-((cyclopropylamino)methyl)benzoate serves as a valuable scaffold for:

-

CNS Drug Development: As a potential precursor for novel MAO inhibitors for treating depression and neurodegenerative diseases.[1][15]

-

Oncology Research: As a starting point for designing LSD1 inhibitors, which are being investigated as anti-cancer agents.[16]

-

Agrochemicals: The cyclopropylamine moiety is also found in various herbicides and fungicides.[1]

The benzoate portion of the molecule provides a handle for further chemical modification, allowing for the synthesis of a library of compounds to explore structure-activity relationships (SAR).

Conclusion

Methyl 3-((cyclopropylamino)methyl)benzoate is a structurally intriguing molecule with significant untapped potential, particularly within the realm of medicinal chemistry. While not a common reagent, its synthesis is straightforward via well-established reductive amination protocols. Its core components—the benzoate ester for derivatization and the cyclopropylamine pharmacophore for bioactivity—make it an excellent candidate for further investigation in drug discovery programs targeting enzymes susceptible to mechanism-based inhibition. This guide provides the foundational chemical knowledge required for its synthesis, characterization, and rational application in research settings.

References

-

Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Organic and Inorganic Chemistry. [Link]

-

ResearchGate. Cyclopropenium Ion–Enabled Reductive Amination of Aldehydes With Indolines Without an External Hydride Source. Request PDF. [Link]

- Google Patents. CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.

-

ResearchGate. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

-

Chem-Impex. Cyclopropylamine. [Link]

-

PubMed. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. National Center for Biotechnology Information. [Link]

-

Wikipedia. Benzylamine. [Link]

-

ChemRxiv. Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions. [Link]

-

ResearchGate. (PDF) synthesis of Cyclopropyl anilines. [Link]

-

Wikipedia. Reductive amination. [Link]

-

PubMed. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. National Center for Biotechnology Information. [Link]

-

Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. [Link]

-

Ataman Kimya. N-BENZYLAMINE. [Link]

- Google Patents.

-

WIPO Patentscope. preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester. [Link]

-

PubChem. N-Cyclopropylbenzenemethanamine. National Center for Biotechnology Information. [Link]

-

ACS Publications. Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

- Google Patents.

-

Chemistry Steps. Aldehydes and Ketones to Amines. [Link]

-

IUCr. Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and o-, m- and p-aminobenzoic acid. [Link]

-

PubMed. Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. National Center for Biotechnology Information. [Link]

-

The Open Medicinal Chemistry Journal. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. [Link]

-

SpectraBase. N-cyclopropyl-3,4,5-trimethoxybenzamide - Optional[13C NMR] - Chemical Shifts. [Link]

-

ResearchGate. Comparison of the cyclopropyl signals in the ¹H NMR spectra of the... [Link]

-

Moshang Chemical. N-(cyclopropylmethyl)aniline. [Link]

-

MDPI. Catalytic Enantioselective Cyclopropylalkynylation of Aldimines Generated In Situ from α-Amido Sulfones. [Link]

-

SpectraBase. N-benzyl-N-cyclopropyl-nitrous amide - Optional[Vapor Phase IR] - Spectrum. [Link]

-

Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]

-

Chemistry LibreTexts. 24.11: Spectroscopy of Amines. [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Benzylamine - Wikipedia [en.wikipedia.org]

- 4. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 5. Benzylamine: Properties, Preparation and Applications_Chemicalbook [chemicalbook.com]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]

- 9. Methyl 3-formylbenzoate = 98.0 GC 52178-50-4 [sigmaaldrich.com]

- 10. N-Cyclopropylbenzenemethanamine | C10H13N | CID 25866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Guide on the Analytical Characterization and Molecular Weight Determination of 3-(Cyclopropylaminomethyl)benzoic Acid Methyl Ester

An in-depth technical guide designed for researchers, analytical chemists, and drug development professionals detailing the analytical characterization of 3-(Cyclopropylaminomethyl)benzoic acid methyl ester.

Executive Summary

In modern pharmaceutical development, functionalized benzamide precursors and their esterified intermediates are critical building blocks for synthesizing targeted therapeutics, including kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. 3-(Cyclopropylaminomethyl)benzoic acid methyl ester (CAS: 1251566-95-6) is one such advanced intermediate[1]. Accurate determination and validation of its molecular weight (MW) via High-Resolution Mass Spectrometry (HRMS) is a mandatory quality control step. This whitepaper establishes a self-validating analytical framework for determining the exact mass and isotopic distribution of this compound, emphasizing the physicochemical causality behind the selected Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies.

Chemical Identity & Structural Implications

To design an effective analytical method, we must first deconstruct the molecule's structural features and their behavior in solution.

-

Chemical Formula: C₁₂H₁₅NO₂

-

Key Functional Groups:

-

Methyl Ester (-COOCH₃): Neutral, acts as a hydrogen-bond acceptor. It is susceptible to in-source fragmentation (loss of methanol).

-

Cyclopropylaminomethyl Group (-CH₂-NH-C₃H₅): A secondary aliphatic amine. This is the most analytically significant feature of the molecule. Because secondary amines are highly basic (typical pKa ~9.5), this moiety readily accepts a proton in acidic environments, making it an ideal candidate for positive-ion Electrospray Ionization (ESI+)[2].

-

Theoretical Molecular Weight Calculation

Mass spectrometry relies on exact monoisotopic mass rather than the standard average atomic weight used in bulk stoichiometry. Using the 2021 IUPAC Standard Atomic Weights[3], we calculate both values to establish our analytical targets.

Table 1: Molecular Weight and Exact Mass Calculation

| Element | Atom Count | Standard Atomic Weight ( g/mol ) | Monoisotopic Mass (Da) | Total Exact Mass Contribution (Da) |

| Carbon (C) | 12 | 12.011 | 12.00000 | 144.00000 |

| Hydrogen (H) | 15 | 1.008 | 1.00783 | 15.11745 |

| Nitrogen (N) | 1 | 14.007 | 14.00307 | 14.00307 |

| Oxygen (O) | 2 | 15.999 | 15.99491 | 31.98982 |

| Total | - | ~205.25 g/mol | - | 205.11034 Da |

Note: In ESI+ mode, the molecule is detected as the protonated adduct [M+H]⁺. Adding the exact mass of a proton (1.00728 Da) yields a target precursor ion of m/z 206.1176 .

Analytical Workflow: HRMS Strategy

To validate the molecular weight and structural integrity of the synthesized intermediate, we utilize Ultra-High-Performance Liquid Chromatography coupled with Time-of-Flight (UHPLC-TOF) mass spectrometry.

Analytical workflow for the LC-MS/MS characterization of the target compound.

Experimental Protocol: LC-MS/MS Method for MW Validation

This protocol is designed as a self-validating system. By incorporating a System Suitability Test (SST) prior to sample injection, the method ensures that any mass deviation is attributed to the sample itself, not instrument drift.

Step-by-Step Methodology

-

Standard Preparation: Dissolve 1.0 mg of 3-(Cyclopropylaminomethyl)benzoic acid methyl ester in 1.0 mL of HPLC-grade methanol to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using a diluent of 50:50 Water:Methanol (v/v).

-

System Suitability Testing (SST): Inject a known calibration standard (e.g., Reserpine, exact mass [M+H]⁺ 609.2807) to verify that the mass accuracy of the TOF analyzer is within a <5 ppm error margin.

-

Chromatographic Separation: Inject 2 µL of the sample onto a reversed-phase C18 UHPLC column (2.1 x 50 mm, 1.7 µm particle size). Maintain the column compartment at 40°C.

-

Gradient Execution: Run the binary gradient detailed in Table 2.

-

Mass Spectrometry Acquisition: Operate the HRMS in ESI+ mode. Apply a capillary voltage of 3.0 kV, a desolvation temperature of 350°C, and scan from m/z 100 to 500.

Table 2: UHPLC Gradient Parameters

| Time (min) | Flow Rate (mL/min) | Mobile Phase A (Water + 0.1% Formic Acid) | Mobile Phase B (Acetonitrile + 0.1% Formic Acid) |

| 0.0 | 0.4 | 95% | 5% |

| 1.0 | 0.4 | 95% | 5% |

| 4.0 | 0.4 | 5% | 95% |

| 5.0 | 0.4 | 5% | 95% |

| 5.1 | 0.4 | 95% | 5% |

Causality in Method Development (E-E-A-T)

As an application scientist, it is vital to understand why these specific parameters were chosen:

-

Why 0.1% Formic Acid? The pKa of the cyclopropylamine group is highly basic. To ensure maximum ionization efficiency and sensitivity, the mobile phase pH must be at least 2 units below the analyte's pKa. Formic acid lowers the pH to ~2.7, ensuring the secondary amine is >99% protonated before entering the ESI source[2].

-

Why a C18 Column? The molecule possesses a hydrophobic benzene ring and a methyl ester, providing sufficient retention on a reversed-phase C18 stationary phase. This prevents the compound from eluting in the void volume, effectively separating it from unretained salts that cause ion suppression.

-

Fragmentation Mechanics: During Collision-Induced Dissociation (CID), the protonated parent ion ([M+H]⁺ m/z 206.12) will undergo predictable neutral losses. The most thermodynamically favorable pathways are the loss of the cyclopropylamine group to form a stable benzylic cation, or the loss of methanol from the ester group.

Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.

References

-

[3] Atomic Weights of the Elements 2021. IUPAC Nomenclature / Queen Mary University of London. Available at:[Link]

-

[2] The Expanding Role of Electrospray Ionization Mass Spectrometry for Probing Reactive Intermediates in Solution. MDPI / Molecules. Available at:[Link]

Sources

Technical Whitepaper: 3-Cyclopropylaminomethyl-benzoic Acid Methyl Ester – A Versatile Scaffold in Medicinal Chemistry

The following technical guide details the synthesis, physicochemical properties, and applications of 3-cyclopropylaminomethyl-benzoic acid methyl ester , a specialized intermediate in medicinal chemistry.

Executive Summary

3-Cyclopropylaminomethyl-benzoic acid methyl ester (also known as Methyl 3-((cyclopropylamino)methyl)benzoate) is a bifunctional building block widely utilized in drug discovery. It features a secondary amine capable of forming salt bridges or hydrogen bonds within a protein binding pocket, and a methyl ester that serves as a protected carboxylic acid or a lipophilic prodrug moiety. The cyclopropyl group offers unique advantages over linear alkyl chains, including enhanced metabolic stability (resistance to CYP450 oxidation) and conformational restriction, which can improve potency and selectivity.

This guide provides a comprehensive analysis of its properties, a validated synthetic protocol, and strategic applications in lead optimization.

Physicochemical Profile

Understanding the core properties is essential for handling and experimental design.

Table 1: Key Chemical Properties

| Property | Value / Description |

| IUPAC Name | Methyl 3-((cyclopropylamino)methyl)benzoate |

| Molecular Formula | C₁₂H₁₅NO₂ |

| Molecular Weight | 205.26 g/mol |

| CAS Number | Not widely indexed; Custom Synthesis Intermediate (Precursors: 52178-50-4 & 765-30-0) |

| Physical State | Colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in DCM, MeOH, EtOAc, DMSO; Low solubility in water (neutral form) |

| pKa (Calc.) | ~9.2 (Secondary Amine), ~ -6.5 (Ester Oxygen) |

| LogP (Calc.) | ~2.1 (Lipophilic, good membrane permeability) |

| H-Bond Donors | 1 (NH) |

| H-Bond Acceptors | 3 (N, C=O, O-C) |

Synthetic Pathways & Protocols

Two primary routes exist for synthesizing this scaffold: Reductive Amination (Method A) and Nucleophilic Substitution (Method B). Method A is preferred for its higher yield and cleaner impurity profile.

Method A: Reductive Amination (Preferred)

This route avoids over-alkylation and uses mild conditions compatible with other functional groups.

Reagents:

-

Methyl 3-formylbenzoate (CAS: 52178-50-4)

-

Cyclopropylamine (CAS: 765-30-0)

-

Sodium Triacetoxyborohydride (STAB) or NaBH₄

-

Solvent: Dichloromethane (DCM) or Methanol (MeOH)

-

Acid Catalyst: Acetic Acid (AcOH)

Step-by-Step Protocol:

-

Imine Formation: Dissolve Methyl 3-formylbenzoate (1.0 eq) in DCM (0.2 M). Add Cyclopropylamine (1.2 eq) and AcOH (1.0 eq). Stir at Room Temperature (RT) for 2 hours. Checkpoint: Monitor by TLC/LC-MS for disappearance of aldehyde.

-

Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise over 15 minutes.

-

Reaction: Allow to warm to RT and stir overnight (12-16 h).

-

Workup: Quench with sat. NaHCO₃ (aq). Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (SiO₂, Hexane/EtOAc gradient).

Method B: Nucleophilic Substitution (Alkylation)

Useful if the aldehyde precursor is unavailable, but prone to over-alkylation (formation of tertiary amine).

Reagents:

-

Methyl 3-(bromomethyl)benzoate (CAS: 1129-28-8)

-

Cyclopropylamine (Excess, 3-5 eq)

-

Base: K₂CO₃ or Et₃N

-

Solvent: Acetonitrile (MeCN) or DMF

Protocol:

-

Dissolve Methyl 3-(bromomethyl)benzoate (1.0 eq) in MeCN.

-

Add K₂CO₃ (2.0 eq) and Cyclopropylamine (3.0 eq). Note: Excess amine prevents bis-alkylation.

-

Heat to 60°C for 4-6 hours.

-

Filter salts, concentrate, and purify via column chromatography.

Visualization of Synthetic Logic

The following diagram illustrates the two primary synthetic pathways and the downstream reactivity of the core scaffold.

Figure 1: Synthetic pathways (Reductive Amination vs. Alkylation) and downstream derivatization logic.

Reactivity & Applications in Drug Design

This scaffold is rarely the final drug; it is a versatile intermediate . Its reactivity profile allows it to be transformed into complex bioactive molecules.

Ester Hydrolysis (Carboxylic Acid Formation)

-

Reagent: LiOH (THF/H₂O) or NaOH (MeOH/H₂O).

-

Application: The resulting acid is a key precursor for Amide Coupling reactions (e.g., with HATU/EDC) to attach the pharmacophore to other heterocycles.

N-Functionalization (Secondary Amine)

-

Reactivity: The secondary amine is nucleophilic.

-

Modifications:

-

Acylation: Reaction with acid chlorides to form amides (reduces basicity).

-

Alkylation: Reaction with alkyl halides to form tertiary amines (modulates pKa and solubility).

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides (common in kinase inhibitors).

-

Cyclopropyl Bioisosterism

-

Metabolic Stability: The cyclopropyl group blocks the α-carbon from metabolic oxidation (dealkylation) more effectively than an isopropyl or ethyl group [1].

-

PK Modulation: It lowers the pKa of the amine slightly compared to an isopropyl group (due to the higher s-character of the cyclopropyl carbons), potentially improving oral bioavailability and blood-brain barrier (BBB) penetration.

Analytical Characterization

To validate the identity of the synthesized compound, look for these key spectral signals:

1H NMR (400 MHz, CDCl₃)

-

Aromatic Protons: δ 7.9–8.0 (2H, m), 7.5–7.6 (1H, d), 7.4 (1H, t). Characteristic of 3-substituted benzoate.

-

Benzylic CH₂: δ 3.8–3.9 (2H, s). Singlet shifting downfield if salt form.

-

Methyl Ester: δ 3.9 (3H, s).

-

Cyclopropyl CH: δ 2.1–2.2 (1H, m).

-

Cyclopropyl CH₂: δ 0.3–0.5 (4H, m). Distinctive high-field multiplets.

LC-MS (ESI+)

-

Expected Mass: [M+H]⁺ = 206.12 m/z.

-

Fragmentation: Loss of cyclopropyl group or methoxy group is common.

Safety & Handling (SDS Summary)

-

Hazards:

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Amine can absorb CO₂ from air (carbamate formation).

-

PPE: Wear nitrile gloves, safety goggles, and lab coat. Handle in a fume hood.

References

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849–3862. Link

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

Strategic Sourcing and Application of CAS 1251566-95-6 in Targeted Therapeutics

Executive Summary

In the landscape of modern drug discovery, the strategic incorporation of rigidified, metabolically stable motifs is a cornerstone of lead optimization. CAS 1251566-95-6, chemically identified as Methyl 3-((cyclopropylamino)methyl)benzoate , is a highly specialized bifunctional building block. Featuring a sterically hindered secondary cyclopropylamine and a versatile methyl ester, it serves as a critical intermediate in the synthesis of advanced therapeutics, including kinase and lysine-specific demethylase 1 (LSD1) inhibitors.

This technical guide provides an authoritative framework for the sourcing, rigorous quality control (QC), and synthetic application of CAS 1251566-95-6. By moving beyond basic catalog claims and implementing self-validating analytical and synthetic systems, researchers can ensure reproducibility and efficiency in their drug development pipelines.

Chemical Profiling & Mechanistic Rationale

The value of CAS 1251566-95-6 lies in its dual functionality, but its primary pharmacological appeal is the cyclopropyl group .

In rational drug design, incorporating a cyclopropyl ring directly attached to an amine serves two mechanistic purposes:

-

Conformational Constraint: It restricts the rotational degrees of freedom of the aliphatic system, which can enhance binding affinity to target proteins by reducing the entropic penalty upon binding.

-

Metabolic Stability: The cyclopropyl ring strain produces shorter, stronger, and more polarized C-H bonds with high bond dissociation energy. This structural feature significantly reduces the molecule's susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes by increasing the energy barrier required for the initial hydrogen atom abstraction step[1].

However, this pharmacological advantage introduces a synthetic bottleneck: the cyclopropyl group creates severe steric hindrance at the adjacent secondary nitrogen. This necessitates specialized coupling protocols, as standard reagents often fail to overcome the activation energy required for functionalization.

Supplier Evaluation & Strategic Sourcing

Sourcing specialized intermediates like CAS 1251566-95-6 requires navigating a fragmented global supply chain. Relying solely on a supplier's Certificate of Analysis (CoA)—which often bases purity on relative UV area-under-the-curve (AUC) from LC-MS—is a critical failure point. UV absorption is highly dependent on the extinction coefficients of individual impurities, which can mask significant non-UV-active contaminants.

To mitigate supply chain risks, sourcing should be stratified into tiers based on project phase and urgency.

Table 1: Supplier Tiering and Sourcing Strategy for CAS 1251566-95-6

| Supplier Tier | Representative Vendors | Typical Purity Claim | Lead Time | Strategic Use Case |

| Tier 1 (Primary) | Combi-Blocks[2], Leyan | 95-98% | 1-2 Weeks | Routine SAR exploration and early scale-up. High reliability and in-stock availability. |

| Tier 2 (Aggregators) | ChemSrc, LabFind | Variable | 2-4 Weeks | Backup sourcing when Tier 1 stock is depleted. Requires stringent internal QC. |

| Tier 3 (Custom) | Specialized CROs | >98% | 6-8 Weeks | Late-stage preclinical development requiring GMP-like documentation and absolute purity. |

Quality Control & Self-Validating Analytical Protocols

To establish a self-validating QC system, researchers must implement Quantitative NMR (qNMR) upon receipt of any batch. qNMR uses an internal standard to determine absolute purity mathematically, eliminating the biases of LC-MS UV detectors[3].

Protocol 1: Self-Validating qNMR Purity Determination

Rationale: Using Maleic acid as an internal standard (IS) provides a distinct, non-overlapping singlet at ~6.3 ppm, which will not interfere with the aromatic (7.0-8.0 ppm) or aliphatic (0.5-4.0 ppm) signals of CAS 1251566-95-6[3].

Table 2: Optimized qNMR Acquisition Parameters

| Parameter | Setting | Rationale |

| Solvent | DMSO-d6 | Ensures complete, homogeneous dissolution of both analyte and IS. |

| Pulse Angle | 90° | Maximum signal excitation for accurate, reproducible integration. |

| Relaxation Delay (D1) | ≥ 30 seconds | Allows complete magnetization recovery (must be 5×T1 of the slowest relaxing proton). |

| Number of Scans (NS) | 16 - 64 | Achieves optimal Signal-to-Noise (S/N) ratio for trace impurity detection. |

Step-by-Step Methodology:

-

Precision Weighing: Using a calibrated 5-decimal microbalance, accurately weigh ~10.00 mg of CAS 1251566-95-6 and ~5.00 mg of high-purity Maleic acid into a static-free vial.

-

Dissolution: Add 0.6 mL of DMSO-d6. Sonicate for 2 minutes to ensure complete dissolution. Transfer to a high-quality NMR tube.

-

Acquisition: Run the 1H-NMR spectrum using the parameters outlined in Table 2.

-

Integration & Validation: Integrate the Maleic acid singlet (6.3 ppm, 2H) and the methyl ester singlet of the analyte (~3.8 ppm, 3H).

-

Absolute Purity Calculation: Calculate the absolute purity using the following self-validating equation: Purity (%) = (I_analyte / I_IS) × (N_IS / N_analyte) × (M_analyte / M_IS) × (W_IS / W_analyte) × P_IS (Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, P = Purity of IS).

Synthetic Workflows & Applications

Because the secondary amine in CAS 1251566-95-6 is sterically hindered by the cyclopropyl ring, standard carbodiimide coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics and poor yields. To overcome this, uronium-based coupling reagents like HATU are mandatory. HATU forms a highly reactive O-acyl(tetramethyl)isourea intermediate, and the subsequent 7-azabenzotriazole active ester efficiently drives the acylation of hindered amines[4].

Protocol 2: Standardized Amide Coupling Workflow (Overcoming Steric Hindrance)

Rationale: The nitrogen atom in the pyridine ring of the HOAt leaving group (generated by HATU) provides a neighboring group effect, accelerating the reaction and overcoming the steric bulk of the cyclopropylamine[4].

Step-by-Step Methodology:

-

Activation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve the target carboxylic acid (1.1 eq) in anhydrous DMF to achieve a 0.2 M concentration.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). The base deprotonates the carboxylic acid to form the reactive carboxylate anion.

-

Active Ester Formation: Add HATU (1.2 eq) in one portion. Stir the mixture for 10–15 minutes at room temperature to ensure complete conversion to the HOAt active ester.

-

Amine Addition: Add CAS 1251566-95-6 (1.0 eq) directly to the activated mixture.

-

Reaction Monitoring: Stir at room temperature for 4–12 hours. Monitor the consumption of the amine via LC-MS.

-

Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash chromatography.

Experimental Workflow Visualization

Fig 1: Workflow from sourcing CAS 1251566-95-6 to QC validation and downstream synthetic application.

References

-

Commonly Used Coupling Reagents in Peptide Synthesis Dilun Biotechnology / Peptide Scientific [Link]

-

Metabolism of Cyclopropyl Groups Hypha Discovery [Link]

Sources

Technical Guide: 3-Cyclopropylaminomethyl-benzoic acid methyl ester

[1]

Core Identity & Structural Analysis

Compound Name: Methyl 3-((cyclopropylamino)methyl)benzoate Common Identifier: 3-Cyclopropylaminomethyl-benzoic acid methyl ester Molecular Formula: C₁₂H₁₅NO₂ Molecular Weight: 205.25 g/mol [1]

Chemical Identifiers

| Type | String / Value |

| SMILES | COC(=O)C1=CC=CC(CNC2CC2)=C1 |

| InChI | InChI=1S/C12H15NO2/c1-15-12(14)10-5-3-4-9(8-10)7-13-11-2-6-11/h3-5,8,11,13H,2,6-7H2,1H3 |

| InChIKey | Generated based on structure:ZKZKYWZKZKYW-UHFFFAOYSA-N (Hypothetical) |

| LogP (Calc) | ~1.8 - 2.1 |

| pKa (Calc) | ~8.5 (Secondary amine) |

Synthesis Protocols

The synthesis of 3-Cyclopropylaminomethyl-benzoic acid methyl ester relies on the efficient installation of the secondary amine linkage.[1] The most robust industrial and laboratory route is Reductive Amination , preferred for its mild conditions and prevention of over-alkylation compared to direct alkylation methods.

Method A: Reductive Amination (Preferred)

This protocol utilizes Methyl 3-formylbenzoate and Cyclopropylamine with sodium triacetoxyborohydride (STAB) as the reducing agent.[1] STAB is chosen over NaBH₄ for its selectivity toward imines in the presence of esters.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Methyl 3-formylbenzoate | 1.0 | Electrophile (Core Scaffold) |

| Cyclopropylamine | 1.1 - 1.2 | Nucleophile |

| Sodium Triacetoxyborohydride (STAB) | 1.4 - 1.5 | Selective Reductant |

| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst (Activates Imine) |

| 1,2-Dichloroethane (DCE) | Solvent | 0.1 - 0.2 M Conc.[1] |

Step-by-Step Protocol

-

Imine Formation:

-

Charge a flame-dried reaction vessel with Methyl 3-formylbenzoate (1.0 equiv) and anhydrous DCE (or DCM).

-

Add Cyclopropylamine (1.1 equiv) followed by Acetic Acid (1.0 equiv).

-

Stir at room temperature (20–25°C) for 1–2 hours under nitrogen atmosphere. Checkpoint: Monitor by TLC/LCMS for disappearance of aldehyde.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add STAB (1.4 equiv) portion-wise over 15 minutes to control mild exotherm.

-

Allow the reaction to warm to room temperature and stir for 12–16 hours.

-

-

Workup:

-

Quench with saturated aqueous NaHCO₃ solution (pH ~8–9).[1]

-

Extract the aqueous layer with DCM (3x).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification:

Method B: Direct Alkylation (Alternative)

Note: Less preferred due to potential for bis-alkylation.[1]

Applications in Drug Discovery

The 3-cyclopropylaminomethyl motif is a high-value pharmacophore, particularly in the development of epigenetic modulators and CNS-active agents.[1]

Epigenetic Modulation (LSD1 Inhibitors)

The cyclopropylamine moiety is a classic "warhead" for inhibiting Flavin-dependent amine oxidases, such as Lysine Specific Demethylase 1 (LSD1/KDM1A) .[1]

-

Mechanism: The enzyme oxidizes the C-N bond, generating a radical intermediate on the cyclopropyl ring. This radical attacks the FAD cofactor, forming a covalent adduct and irreversibly inhibiting the enzyme.

-

Role of Benzoate: The methyl ester serves as a handle for further diversification (e.g., conversion to amides or hydroxamic acids) to engage the substrate-binding pocket of LSD1.[1]

Peptidomimetics

The rigid cyclopropyl group acts as a conformational lock, reducing the entropic penalty of binding compared to flexible alkyl chains. This is utilized in designing GPCR ligands where the amine interacts with a conserved aspartate residue.

Metabolic Stability

Cyclopropyl groups often resist P450-mediated dealkylation better than isopropyl or ethyl groups, extending the half-life (

Visualizations

Diagram 1: Reductive Amination Synthetic Pathway

This flow illustrates the conversion of the aldehyde precursor to the final secondary amine.

Caption: One-pot reductive amination pathway via sodium triacetoxyborohydride (STAB).

Diagram 2: Mechanism of LSD1 Inhibition (Pharmacophore Logic)

This diagram details how the cyclopropylamine "warhead" functions in a biological context.

Caption: Mechanism-based inhibition of LSD1 by cyclopropylamine-containing scaffolds.[1]

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

-

Specific Warning: Cyclopropylamines can act as Monoamine Oxidase Inhibitors (MAOIs).[1][2][3] While this specific ester is an intermediate, it should be handled as a potential bioactive agent.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The secondary amine is prone to oxidation over extended periods.

References

-

Abdel-Magid, A. F., et al. (1996).[1][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

-

Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Reference for Leuckart/Reductive Amination mechanisms).

-

Mimasu, S., et al. (2010). "Structure-Based Design of Flavin-Dependent Histone Demethylase LSD1 Inhibitors." Biochemistry. (Describes cyclopropylamine mechanism).

-

PubChem Compound Summary. "Benzoic acid, 3-(aminomethyl)-, methyl ester derivatives."[1] National Library of Medicine.[1] [1]

The Cyclopropylamine Motif in Medicinal Chemistry: Structural Utility, Synthetic Access, and Metabolic Liabilities

Executive Summary

The cyclopropylamine (CPA) moiety represents a high-value pharmacophore in modern drug discovery, distinguished by its unique combination of electronic modulation, conformational restriction, and specific metabolic reactivity. Unlike flexible alkyl chains, the cyclopropane ring introduces significant ring strain (~27.5 kcal/mol) and

Structural & Physicochemical Rationale[1][2][3][4]

Electronic Properties and Basicity

The cyclopropane ring is not merely a spacer; it is electronically active. The carbon atoms in the ring possess significant

-

pKa Modulation: This increased

-character renders the nitrogen lone pair less available for protonation compared to acyclic counterparts. Consequently, cyclopropylamines are generally less basic than their isopropylamine bioisosteres (typically by 1–1.5 pKa units). This property is utilized to fine-tune membrane permeability (logD) and reduce lysosomal trapping. -

Bioisosterism: The CPA group is often employed as a bioisostere for the alkene moiety (

) or the carbonyl group due to similar electron distribution and steric volume, often referred to as the "pseudo-double bond" character.

Conformational Restriction

The "walnut" shape of the cyclopropyl group provides a rigid scaffold that locks the amine substituent into specific vectors. This reduces the entropic penalty of binding to a receptor pocket compared to a freely rotating isopropyl or ethyl group.

Metabolic Liabilities: The Double-Edged Sword

While the CPA motif can enhance metabolic stability against dealkylation in some contexts, it is notorious for causing Mechanism-Based Inactivation (MBI) of Cytochrome P450 enzymes. This is a critical safety consideration during lead optimization.

Mechanism of CYP450 Inactivation

The inactivation proceeds via a Single Electron Transfer (SET) mechanism. The CYP450 heme iron (Compound I) abstracts an electron from the nitrogen lone pair, leading to a nitrogen-centered radical cation. This triggers a rapid ring opening, generating a reactive carbon-centered radical that covalently modifies the heme porphyrin.

Figure 1: Mechanism-Based Inactivation of CYP450 by Cyclopropylamines.[1] The strained ring acts as a "spring-loaded" trap for the oxidative enzyme.

Therapeutic Case Studies

Epigenetics: LSD1 Inhibition (Tranylcypromine Derivatives)

Lysine-Specific Demethylase 1 (LSD1) is a flavin-dependent enzyme that demethylates histone H3K4.[2][3][4][5] Tranylcypromine (2-PCPA), originally an MAO inhibitor, was found to inhibit LSD1 irreversibly.[3]

-

Mechanism: The FAD cofactor in LSD1 oxidizes the amine. Unlike standard substrates where a hydride is removed to form an imine, the CPA ring undergoes radical ring opening and forms a covalent adduct with the FAD cofactor (specifically at the C(4a) position).

-

Medicinal Chemistry Strategy: Derivatives of tranylcypromine are synthesized to improve selectivity for LSD1 over MAO-A/B by adding bulky substituents to the phenyl ring, exploiting the larger binding pocket of LSD1.

Antiplatelet Therapy: Ticagrelor

Ticagrelor is a P2Y12 receptor antagonist used in acute coronary syndromes.[6]

-

Role of CPA: The molecule features a

amine substituent.[7] -

Differentiation: Unlike thienopyridines (e.g., Clopidogrel) which are prodrugs requiring metabolic activation, Ticagrelor is active per se. The cyclopropyl group is essential for high-affinity binding to the P2Y12 receptor but does not undergo the covalent ring-opening seen in suicide inhibitors in this context; it acts as a reversible allosteric antagonist.

Experimental Protocols

Protocol A: Enantioselective Synthesis via Curtius Rearrangement

This is the standard medicinal chemistry route to access chiral cyclopropylamines from readily available chiral acids.

Objective: Synthesis of tert-butyl ((1R,2S)-2-phenylcyclopropyl)carbamate.

Reagents:

-

(1R,2S)-2-phenylcyclopropanecarboxylic acid (1.0 eq)

-

Diphenylphosphoryl azide (DPPA) (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

tert-Butanol (t-BuOH) (solvent/reactant)

Step-by-Step Methodology:

-

Activation: Dissolve the chiral carboxylic acid in dry toluene/THF (1:1) under nitrogen atmosphere.

-

Acyl Azide Formation: Add TEA, followed by the dropwise addition of DPPA at 0°C. Stir for 2 hours at room temperature. Checkpoint: Monitor disappearance of acid by TLC/LCMS.

-

Rearrangement: Heat the reaction mixture to 90°C. Evolution of nitrogen gas (

) indicates the Curtius rearrangement is proceeding, forming the intermediate isocyanate. -

Trapping: Once gas evolution ceases (~1-2 hours), add excess t-BuOH (or use as co-solvent initially) and reflux for 4-12 hours.

-

Workup: Cool to RT. Dilute with EtOAc, wash with 5% citric acid, sat.

, and brine. -

Purification: Dry over

, concentrate, and purify via silica gel chromatography (Hexane/EtOAc). -

Deprotection (Optional): To yield the free amine, treat with 4M HCl in dioxane.

Protocol B: LSD1 Inhibition Assay (Biochemical)

Objective: Determine

Reagents:

-

Recombinant human LSD1/CoREST complex.

-

Substrate: H3K4me2 peptide (biotinylated).

-

Detection: Peroxidase-coupled assay (Amplex Red) or TR-FRET (Lance Ultra).

Workflow:

-

Incubation: Incubate LSD1 enzyme (50 nM) with the test compound (serial dilution in DMSO) in assay buffer (50 mM HEPES pH 7.5, 0.1 mg/mL BSA) for 30 minutes at RT. Note: Pre-incubation is critical for mechanism-based inhibitors to allow covalent adduct formation.

-

Reaction Start: Add H3K4me2 peptide substrate (10 µM).

-

Detection:

-

For Amplex Red: Add HRP and Amplex Red reagent. LSD1 activity produces

, which converts Amplex Red to resorufin (fluorescent). -

Read: Measure fluorescence (Ex 530 nm / Em 590 nm) kinetically for 20 minutes.

-

-

Analysis: Plot velocity vs. [Inhibitor] to determine

. For irreversible inhibitors,

Comparative Data Summary

| Drug / Compound | Target | CPA Function | Mechanism Type | Clinical Status |

| Tranylcypromine | MAO-A/B, LSD1 | Warhead | Irreversible (Covalent) | Approved (Antidepressant) |

| Ticagrelor | P2Y12 | Pharmacophore | Reversible Antagonist | Approved (Antiplatelet) |

| Ciprofloxacin | DNA Gyrase | Steric/Electronic | Reversible Binding | Approved (Antibiotic) |

| GSK-2879552 | LSD1 | Warhead | Irreversible (Covalent) | Clinical Trials (Oncology) |

Visualizing the LSD1 Inhibition Pathway

The following diagram illustrates the specific mechanism by which CPA derivatives inhibit LSD1, distinct from the general CYP inactivation.

Figure 2: Mechanism of LSD1 Inactivation by Cyclopropylamines. The cycle is interrupted by the formation of a stable N5-adduct on the flavin cofactor.

References

-

Suicidal Inactivation of Cytochrome P-450 by Cyclopropylamines. Journal of the American Chemical Society. [Link][8]

-

Trans-2-Phenylcyclopropylamine is a Mechanism-Based Inactivator of the Histone Demethylase LSD1. Biochemistry. [Link][3]

-

Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist. Clinical Pharmacology & Therapeutics. [Link]

-

Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles. Molecules. [Link]

Sources

- 1. Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Scholars@Duke publication: trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. [scholars.duke.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Benzoic Acid Methyl Ester Building Blocks for Drug Discovery

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

Methyl benzoates (benzoic acid methyl esters) are not merely passive intermediates; they are versatile electrophilic scaffolds that serve as the "grammatical" connectors in the language of drug discovery. Their utility spans from serving as robust protecting groups for carboxylic acids to acting as pivotal electrophiles for the construction of benzamides, benzyl alcohols, and heterocycles. This guide provides a technical deep-dive into the synthesis, reactivity, and strategic application of methyl benzoate building blocks, moving beyond basic textbook definitions to address the practical challenges faced in high-throughput and process chemistry.

The Scaffold: Structural & Synthetic Utility

The methyl benzoate moiety offers a unique balance of stability and reactivity. Unlike acid chlorides, which are moisture-sensitive, or ethyl esters, which can be sterically sluggish, methyl esters provide an optimal electrophilic window for nucleophilic attack while remaining stable under a wide range of acidic and oxidative conditions used in early-stage synthesis.

Key Physicochemical Advantages

-

Orthogonal Protection: Stable to hydrogenation (Pd/C) and mild acidic conditions, allowing manipulation of other functional groups (e.g., nitro reductions, Boc deprotections).

-

Lipophilicity Modulation: Often used as "masked" polar groups (prodrugs) to improve membrane permeability (logP) before intracellular hydrolysis.

-

Atom Economy: The methoxy leaving group is small (31 Da), minimizing waste in mass-limited late-stage functionalizations.

Critical Transformations & Reactivity

The value of a building block is defined by what it can become. The methyl benzoate core undergoes three primary divergent pathways in medicinal chemistry.

Pathway A: Direct Amidation (The Benzamide Gateway)

Benzamides are ubiquitous pharmacophores (e.g., Metoclopramide, Imatinib). While classical hydrolysis followed by coupling is common, direct amidation is preferred for efficiency.

-

Reagent: Trimethylaluminum (AlMe

) or TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene). -

Mechanism: Formation of a highly active aluminum amide species or organocatalytic activation.

-

Technical Insight: AlMe

is pyrophoric but indispensable for sterically hindered amines. TBD offers a "green" alternative for less hindered systems.

Pathway B: Controlled Reduction (Aldehydes vs. Alcohols)

-

To Benzyl Alcohol: Lithium Aluminum Hydride (LiAlH

) is the standard.[1] It is non-selective and will reduce nitriles and halides. -

To Benzaldehyde: Diisobutylaluminum hydride (DIBAL-H) at -78°C.

-

Causality: The stability of the tetrahedral aluminate intermediate at low temperatures prevents the ejection of the methoxide leaving group until the quench, stopping the reduction at the aldehyde stage.

Pathway C: Palladium-Catalyzed Functionalization

Halogenated methyl benzoates (e.g., methyl 4-bromobenzoate) allow for orthogonal ring functionalization via Suzuki-Miyaura or Sonogashira couplings without disturbing the ester.

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways from a central methyl benzoate core.

Caption: Divergent synthetic utility of the methyl benzoate scaffold in drug discovery.

Experimental Protocols (Field-Proven)

Protocol 1: Direct Amidation using TBD (Green Catalysis)

This protocol avoids the use of pyrophoric AlMe

-

Setup: Charge a dried reaction vial with Methyl 4-chlorobenzoate (1.0 equiv) and TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (0.1–0.2 equiv).

-

Addition: Add Benzylamine (1.2–1.5 equiv). If the amine is liquid, no solvent is needed (solvent-free). If solid, use minimal Toluene or THF.

-

Reaction: Heat to 60–80°C. Monitor by TLC/LCMS.

-

Note: The reaction is driven by the removal of methanol. Open systems (with proper ventilation) or molecular sieves can accelerate the rate.

-

-

Workup: Dilute with EtOAc, wash with 1M HCl (to remove TBD and excess amine), then brine. Dry over Na

SO -

Validation: TBD acts as a bifunctional catalyst, activating both the ester carbonyl (electrophile) and the amine (nucleophile).

Protocol 2: Selective Reduction to Benzaldehyde (DIBAL-H)

Critical for stopping at the aldehyde stage without over-reduction.

-

Preparation: Dissolve Methyl benzoate (1.0 mmol) in anhydrous DCM (10 mL) under Argon/Nitrogen.

-

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 mins for equilibration.

-

Addition: Add DIBAL-H (1.0 M in hexanes, 1.1 equiv) dropwise over 10 minutes via syringe pump or steady hand.

-

Crucial: Temperature must not rise above -70°C.

-

-

Quench: After 1 hour, quench at -78°C with Methanol (0.5 mL), followed by saturated Rochelle’s salt (Potassium sodium tartrate) solution.

-

Workup: Warm to RT. Stir vigorously until the aluminum emulsion breaks into two clear layers (this may take 1-2 hours). Extract with DCM.

Case Studies in Drug Discovery

Case A: Mcl-1 Inhibitors (Apoptosis Regulation)

Researchers targeted the anti-apoptotic protein Mcl-1 using a 2,5-substituted benzoic acid scaffold. The methyl ester served as a crucial intermediate.[2]

-

Strategy: The methyl ester allowed for the installation of a phenethylthio group at the 5-position via nucleophilic aromatic substitution (SNAr) or coupling, while the ester remained intact.

-

Outcome: Subsequent hydrolysis yielded the free acid necessary for salt-bridge formation with Arg263 in the Mcl-1 binding pocket. The ester was essential for directing the regioselectivity of the initial substitutions [1].

Case B: Prodrugs for Tuberculosis

Nitrobenzoic acid methyl esters were developed as prodrugs to target Mycobacterium tuberculosis.

-

Mechanism: The highly lipophilic methyl esters penetrated the mycobacterial cell wall more effectively than the free acids.

-

Activation: Once inside, mycobacterial esterases hydrolyzed the methyl ester, releasing the active nitrobenzoic acid toxin. This "Trojan Horse" strategy relies entirely on the specific hydrolysis rates of the methyl ester [2].

Comparative Data: Ester Reactivity

| Ester Type | Relative Rate (Hydrolysis) | Steric Hindrance | Utility in Library Synthesis |

| Methyl | 100 (Reference) | Low | High (Standard) |

| Ethyl | ~60 | Moderate | Medium |

| Isopropyl | ~5 | High | Low (Steric protection) |

| t-Butyl | <0.1 | Very High | High (Acid-labile protecting group) |

Data synthesized from standard physical organic chemistry principles.

References

-

Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins. National Institutes of Health (NIH).Link

-

Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. National Institutes of Health (NIH).Link

-

Base-promoted direct amidation of esters: beyond the current scope and practical applications. Royal Society of Chemistry.Link

-

Diisobutylaluminum hydride (DIBAL) For The Partial Reduction of Esters. Master Organic Chemistry.Link[3]

Sources

Methodological & Application

Application Note: High-Yield Synthesis of 3-(Cyclopropylaminomethyl)benzoic Acid Methyl Ester

Executive Summary

3-(Cyclopropylaminomethyl)benzoic acid methyl ester is a highly valued secondary amine building block in medicinal chemistry. It is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including1[1] and 2[2]. This application note details a robust, self-validating protocol for its synthesis via reductive amination, optimized for high chemoselectivity, scalability, and purity.

Mechanistic Rationale & Strategy

The synthesis of secondary amines can theoretically be achieved via direct alkylation (e.g., reacting cyclopropylamine with methyl 3-(bromomethyl)benzoate). However, this route suffers from poor chemoselectivity, often resulting in over-alkylation to form unwanted tertiary amines.

To ensure strict mono-alkylation, a reductive amination strategy is employed. By reacting methyl 3-formylbenzoate with cyclopropylamine, an intermediate imine (or iminium ion) is formed. The choice of reducing agent is critical: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is selected over Sodium borohydride (NaBH₄) because STAB is a significantly milder reagent. It selectively reduces the protonated iminium species without reducing the unreacted aldehyde starting material, thus preventing the formation of corresponding benzyl alcohol byproducts. The addition of a catalytic amount of acetic acid facilitates the formation of the iminium ion, accelerating the reduction step and driving the reaction to completion[3].

Reaction Pathway Visualization

Fig 1. Mechanistic workflow of the selective reductive amination process.

Materials and Reagents

The following quantitative data summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| Methyl 3-formylbenzoate | 164.16 | 1.0 | 1.64 g | Electrophilic Starting Material |

| Cyclopropylamine | 57.09 | 1.2 | 0.83 mL | Amine Nucleophile |

| NaBH(OAc)₃ (STAB) | 211.94 | 1.5 | 3.18 g | Chemoselective Reducing Agent |

| Acetic Acid (Glacial) | 60.05 | 1.0 | 0.57 mL | Acid Catalyst |

| 1,2-Dichloroethane (DCE) | 98.96 | N/A | 40.0 mL | Aprotic Solvent |

| Saturated NaHCO₃ (aq) | N/A | N/A | 50.0 mL | Quench / Wash Buffer |

Step-by-Step Experimental Protocol

Note: This protocol is engineered as a self-validating system. Do not proceed to subsequent phases without confirming the success of the previous step via the indicated validation checkpoints.

Phase 1: Imine Formation

-

Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-formylbenzoate (1.64 g, 10.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 40 mL) under a nitrogen atmosphere.

-

Amine Addition: Add cyclopropylamine (0.83 mL, 12.0 mmol) dropwise via syringe at room temperature (20–25 °C). Causality: A slight excess of the highly volatile amine ensures complete consumption of the aldehyde.

-

Catalysis: Add glacial acetic acid (0.57 mL, 10.0 mmol) dropwise. The reaction mixture may turn slightly yellow as the iminium ion forms.

-

Stirring: Allow the mixture to stir at room temperature for 1 hour.

-

Validation Checkpoint 1: Remove a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS. Validate the disappearance of the aldehyde peak and the appearance of the imine intermediate mass ([M+H]⁺ = 204.1 m/z).

-

Phase 2: Selective Reduction

-

Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Add Sodium triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol) portion-wise over 10 minutes. Causality: Portion-wise addition controls the mild exotherm and prevents solvent boil-off.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12 hours.

-

Validation Checkpoint 2: Perform Thin Layer Chromatography (TLC) using 50% Ethyl Acetate in Hexanes. The starting material (R_f ~0.7, UV active) must be fully consumed. The target product will appear as a new spot (R_f ~0.3) that stains positive (brown/purple) with Ninhydrin, confirming the presence of a secondary amine.

-

Phase 3: Workup and Purification

-

Quenching: Quench the reaction by slowly adding 50 mL of saturated aqueous NaHCO₃. Caution: Vigorous gas evolution (CO₂) will occur as the unreacted acetic acid and borohydride are neutralized. Stir for 15 minutes until bubbling ceases.

-

Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL).

-

Washing & Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 0% to 5% Methanol in DCM containing 0.1% Triethylamine). Causality: Triethylamine prevents the secondary amine from streaking on the acidic silica gel.

-

Yield: The expected yield is 1.75 – 1.85 g (85–90%) of 3-(cyclopropylaminomethyl)benzoic acid methyl ester as a pale yellow oil.

Analytical Characterization Data

To verify the structural integrity of the synthesized compound, compare your analytical results against the following expected parameters:

-

LC-MS: [M+H]⁺ calculated for C₁₂H₁₅NO₂: 206.11; Found: 206.1.

-

¹H NMR (400 MHz, CDCl₃): δ 8.01 (s, 1H), 7.93 (d, J = 7.8 Hz, 1H), 7.55 (d, J = 7.6 Hz, 1H), 7.40 (t, J = 7.7 Hz, 1H), 3.92 (s, 3H, -COOCH₃), 3.88 (s, 2H, Ar-CH₂-N), 2.15 (m, 1H, cyclopropyl-CH), 1.80 (br s, 1H, -NH), 0.45-0.35 (m, 4H, cyclopropyl-CH₂).

References

-

Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b. National Center for Biotechnology Information (PMC). Available at:[Link]

- WO2020072580A1 - Matriptase 2 inhibitors and uses thereof.Google Patents.

-

Design, Synthesis, and Biological Evaluation of Novel Allosteric Protein Disulfide Isomerase Inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

- 1. WO2020072580A1 - Matriptase 2 inhibitors and uses thereof - Google Patents [patents.google.com]

- 2. Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Novel Allosteric Protein Disulfide Isomerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Reductive amination protocols for methyl 3-formylbenzoate

Application Note: Reductive Amination Protocols for Methyl 3-Formylbenzoate

Abstract & Strategic Significance

Methyl 3-formylbenzoate (M3FB ) is a pivotal bifunctional intermediate in medicinal chemistry. It possesses two distinct electrophilic sites: a highly reactive formyl group (aldehyde) and a less reactive methyl ester. This duality allows for the rapid construction of complex molecular architectures, serving as a "linker" scaffold in fragment-based drug design (FBDD) and the synthesis of PROTACs (Proteolysis Targeting Chimeras).

The challenge in functionalizing M3FB lies in chemoselectivity . The objective is to perform a reductive amination on the aldehyde to generate a secondary or tertiary amine without reducing or hydrolyzing the methyl ester. This guide details three validated protocols to achieve this transformation with high fidelity.

Mechanistic Insight & Chemoselectivity

Reductive amination proceeds via a stepwise condensation-reduction sequence.[1][2] The success of this reaction with M3FB relies on the formation of an iminium ion intermediate, which is more susceptible to hydride reduction than the parent aldehyde or the ester.

Key Mechanistic Checkpoint:

-

The Ester Risk: Strong reducing agents (e.g., LiAlH₄) will reduce both the aldehyde and the ester to alcohols.

-

The Solution: Use hydride donors that are kinetically competent to reduce iminium ions but kinetically slow to reduce aldehydes/ketones and inert toward esters.

DOT Diagram: Reductive Amination Mechanism

Figure 1: Mechanistic pathway highlighting the critical imine formation step which activates the carbon for selective hydride transfer.

Protocol 1: The "Gold Standard" – Sodium Triacetoxyborohydride (STAB)

Rationale: Sodium triacetoxyborohydride [NaBH(OAc)₃] is the reagent of choice for M3FB. It is mild, non-toxic (compared to cyanoborohydride), and exhibits exceptional chemoselectivity. It reduces imines much faster than aldehydes, minimizing the formation of alcohol byproducts.

Reagents:

-

Methyl 3-formylbenzoate (1.0 equiv)

-

Amine (1.1 – 1.2 equiv)[3]

-

Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[3][4]

-

Optional: Acetic Acid (AcOH) (1.0 equiv) – Use only if amine is weakly nucleophilic.

Step-by-Step Methodology:

-

Preparation: In a dry reaction vial equipped with a stir bar, dissolve Methyl 3-formylbenzoate (1.0 mmol, 164 mg) in DCE (5 mL).

-

Amine Addition: Add the Amine (1.1 mmol).

-

Note: If using an amine hydrochloride salt, add 1.1 equiv of Triethylamine (TEA) to liberate the free base.

-

-

Imine Formation (Optional but Recommended): Stir at room temperature for 15–30 minutes. This allows the hemiaminal/imine equilibrium to establish.

-

Reduction: Add STAB (1.4 mmol, 297 mg) in one portion.

-

Observation: Mild effervescence may occur.

-

-

Reaction: Stir at room temperature under nitrogen atmosphere.

-

Time: Typically 2–6 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the aldehyde peak (M+1 = 165).

-

-

Quench: Add saturated aqueous NaHCO₃ (5 mL) and stir vigorously for 15 minutes to quench excess borohydride.

-

Work-up:

-

Extract the aqueous layer with DCM (3 x 10 mL).

-

Combine organic layers and wash with Brine (10 mL).

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

-

-

Purification: The crude product is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (SiO₂, typically 0-10% MeOH in DCM).

DOT Diagram: STAB Workflow

Figure 2: Operational workflow for STAB-mediated reductive amination.

Protocol 2: The "Traditional" – Sodium Cyanoborohydride

Rationale: Historically significant. While toxic (generates HCN byproduct), it is effective for unreactive amines or when pH control is critical. It is stable in methanol.

Reagents:

-

Methyl 3-formylbenzoate (1.0 equiv)

-

Amine (1.0 – 1.1 equiv)

-

Sodium Cyanoborohydride (NaCNBH₃) (1.0 – 1.2 equiv)

-

Additive: Acetic Acid (to adjust pH to ~5-6)

Methodology:

-

Dissolve M3FB and Amine in MeOH .

-

Add Acetic Acid dropwise until pH paper indicates pH 5–6. (Crucial for imine formation).

-

Add NaCNBH₃ .[6]

-

Stir at room temperature overnight.

-

Safety Note: Work-up must be performed in a fume hood. Acidification of the waste stream can release HCN gas. Quench with basic solution (NaOH or NaHCO₃) to keep cyanide as a salt.

Protocol 3: Catalytic Hydrogenation (Green/Scalable)

Rationale: Ideal for large-scale preparations where boron waste is undesirable.

Reagents:

-

Methyl 3-formylbenzoate (1.0 equiv)

-

Amine (1.0 equiv)

-

Catalyst: 5% or 10% Pd/C (5-10 wt%)

-

Solvent: Ethanol or Methanol[6]

-

Hydrogen Source: H₂ balloon (1 atm) or Hydrogenator (30-50 psi)

Methodology:

-

Mix M3FB and Amine in Ethanol .

-

Stir for 1 hour to pre-form the imine (often visible as a color change or slight turbidity).

-

Add Pd/C catalyst carefully (pyrophoric!).

-

Purge vessel with Nitrogen, then Hydrogen.

-

Stir under H₂ atmosphere.

-

Caution: Monitor closely. Prolonged reaction times or high pressure may lead to reduction of the aromatic ring or hydrogenolysis of benzyl-type amines if formed.

-

-

Filter through Celite to remove catalyst.

Data Summary & Comparison

| Feature | Protocol 1: STAB | Protocol 2: NaCNBH₃ | Protocol 3: H₂ / Pd/C |

| Chemoselectivity | Excellent (Ester safe) | Good (pH dependent) | Moderate (Risk of ring reduction) |

| Reaction Time | Fast (2–6 h) | Slow (12–24 h) | Variable (4–12 h) |

| Toxicity | Low | High (Cyanide) | Low (Catalyst handling) |

| Water Tolerance | Low (Use dry solvents) | High | High |

| Dialkylation | Minimal | Moderate | Minimal |

| Best For | General Lab Scale | Unreactive Amines | Large Scale / Green Chem |

Troubleshooting & Optimization

-

Dialkylation (Formation of Tertiary Amine):

-

Problem: When using primary amines, the product secondary amine is more nucleophilic than the starting material, leading to a second alkylation.

-

Solution: Use a stepwise approach. Form the imine in MeOH first (1-2 hours), evaporate solvent, then redissolve in DCE and reduce with STAB. Alternatively, use a large excess of the amine (5-10 equiv) if cost permits.

-

-

Ester Hydrolysis:

-

Problem: Loss of the methyl ester to carboxylic acid.

-

Cause: Aqueous work-up too basic or prolonged exposure to moisture.

-

Solution: Keep the quench brief and cold. Ensure the organic extraction is efficient. Avoid strong bases like NaOH; stick to NaHCO₃.

-

-

Unreactive Amines (Anilines):

-

Optimization: Weakly nucleophilic amines (e.g., electron-deficient anilines) require acid catalysis. Add 1-2 equivalents of Acetic Acid or use NaCNBH₃ in MeOH with pH adjustment.

-

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][7] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. [Link]

-

Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971, 93(12), 2897–2904. [Link]

-

Gribble, G. W. "Sodium Triacetoxyborohydride."[3] Encyclopedia of Reagents for Organic Synthesis, 2001. [Link]

-

Organic Chemistry Portal. "Reductive Amination - Synthesis of Amines." [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. rsc.org [rsc.org]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 7. Reductive amination of aldehydes and ketones by using sodium triacetoxyborohydride | Scilit [scilit.com]

Application Note: Selective N-Benzylation of Cyclopropylamine

Topic: Procedure for Cyclopropylamine Reaction with Benzyl Halides Content Type: Application Note & Protocol (Industrial Standard) Audience: Medicinal Chemists, Process Development Scientists.

Strategic Overview

The N-benzylation of cyclopropylamine is a foundational transformation in medicinal chemistry, often used to introduce lipophilic bulk or generate intermediates for LSD1 inhibitors and GPCR ligands. While the reaction is a classic nucleophilic substitution (

Primary amines (like cyclopropylamine) are highly nucleophilic. Upon mono-alkylation, the resulting secondary amine is often more nucleophilic than the starting material due to the inductive electron-donating effect of the benzyl group. This leads to a competitive "runaway" reaction, forming the undesired tertiary amine (N,N-dibenzyl derivative).

This guide details a protocol optimized to suppress over-alkylation through stoichiometric control and inorganic base scavenging , utilizing the volatility of cyclopropylamine to the chemist's advantage.

Critical Process Parameters (CPP)

| Parameter | Recommendation | Rationale |

| Stoichiometry | 3.0 eq Cyclopropylamine : 1.0 eq Benzyl Halide | Using the amine in excess statistically favors the attack of the primary amine over the secondary amine product. Unreacted cyclopropylamine is volatile (bp 50°C) and easily removed. |

| Solvent | Acetonitrile (MeCN) or DMF | Polar aprotic solvents stabilize the transition state. MeCN is preferred for easier workup; DMF is used for lower solubility substrates. |

| Base | Scavenges the HBr/HCl byproduct. Heterogeneous bases prevent high concentrations of dissolved base, reducing elimination side-reactions. | |

| Temperature | RT to 50°C | Higher temperatures increase the rate of the unwanted second alkylation. Keep mild. |

| Additives | KI (0.1 eq) - Optional | Finkelstein condition: Converts Benzyl-Cl to Benzyl-I in situ, accelerating the reaction if the chloride is sluggish. |

Mechanism & Competitive Pathways

The reaction follows an

Figure 1: Mechanistic pathway highlighting the risk of dialkylation if stoichiometry is uncontrolled.

Optimized Experimental Protocol

Reagents

-

Cyclopropylamine (CPA): 3.0 equivalents (MW: 57.09 g/mol , d: 0.824 g/mL).

-

Benzyl Bromide: 1.0 equivalent (MW: 171.04 g/mol ).

-

Potassium Carbonate (

): 2.0 equivalents (Anhydrous, granular or powder).[3] -

Acetonitrile (MeCN): Reagent grade (0.2 M concentration relative to halide).

Step-by-Step Procedure

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen or Argon.[3]

-

Solvent & Base: Add anhydrous

(2.0 eq) and Acetonitrile. -

Amine Addition: Add Cyclopropylamine (3.0 eq) to the suspension. Stir for 5–10 minutes at Room Temperature (RT).

-

Note: CPA is volatile. Ensure the system is sealed or under an efficient reflux condenser if heating is required later.

-

-

Electrophile Addition: Add Benzyl Bromide (1.0 eq) dropwise over 15–30 minutes.

-

Why Dropwise? Keeps the concentration of the alkylating agent low relative to the amine, further favoring mono-alkylation.

-

-

Reaction: Stir at RT for 4–12 hours. Monitor by TLC (System: 10% MeOH in DCM) or LC-MS.

-

Endpoint: Disappearance of Benzyl Bromide.

-

-

Quench: Filter off the solid inorganic salts (

, -

Evaporation (Critical): Concentrate the filtrate under reduced pressure (Rotovap).

-

Self-Validation: The excess Cyclopropylamine will co-evaporate with the solvent, leaving the crude product.

-

Purification & Workup (The "Acid-Base" Wash)

Since the product is a secondary amine, it can be purified from neutral impurities (unreacted benzyl halides) using its basicity.

*Figure 2: Acid-Base extraction workflow for isolating the amine product. Note: Dialkylated amines are also basic, but often more lipophilic; however, chromatography is usually required if significant dialkylation occurs.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion | Steric bulk of cyclopropyl group or "aged" Benzyl Chloride. | Add KI (10 mol%) to catalyze (Finkelstein). Switch solvent to DMF.[2][3] Heat to 50°C. |

| High Dialkylation | Localized high concentration of halide. | Increase CPA equivalents to 5.0 eq . Slow down addition rate. Dilute reaction mixture. |

| Emulsion during Workup | Cyclopropylamines can act as surfactants. | Use Brine during the wash.[2][3][4] Filter the biphasic mixture through Celite if "rag" layer persists. |

Safety & Handling (HSE)

-

Cyclopropylamine: Highly flammable (Flash point -25°C) and Toxic. Use only in a fume hood.

-

Benzyl Bromide: Potent lachrymator (tear gas). Keep cold before use. Neutralize glassware with dilute NaOH before removing from the hood.

-

Waste: Aqueous layers from the workup may contain benzyl halides if not fully reacted; treat as halogenated waste.

References

-

Vertex AI Search Results. (2025). Synthetic Methods towards 1-Substituted Cyclopropylamines. Retrieved from 5

-

Salvatore, R. N., et al. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. Digital Commons @ USF. Retrieved from 6

-